molecular formula C8H10F2N2O2S B2356024 Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate CAS No. 2503207-39-2

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate

Cat. No.: B2356024
CAS No.: 2503207-39-2
M. Wt: 236.24
InChI Key: RBSBMAKBFKRLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of a difluoro group, a methylpyrazolyl group, and a sulfanylacetate moiety, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-methylpyrazole with a difluoroacetate derivative under controlled conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro or sulfanyl groups, leading to the formation of new compounds with different functional groups

Scientific Research Applications

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate involves its interaction with molecular targets, such as enzymes or receptors, through its difluoro and sulfanyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate can be compared with other similar compounds, such as:

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound also contains a difluoro group and a sulfanyl moiety but differs in its ester group and overall structure.

    2,2-difluoro-2-(fluorosulfonyl)acetic acid methyl ester: Similar in containing a difluoro group and a sulfanyl moiety, but with different functional groups and applications.

    2,2-difluoro-2-(fluorosulfonyl)ethyl acetate: Another related compound with a difluoro group and a sulfanyl moiety, used in different industrial applications.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2S/c1-3-14-7(13)8(9,10)15-6-4-11-12(2)5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSBMAKBFKRLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)SC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.